4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227594-19-5
VCID: VC3128377
InChI: InChI=1S/C6H3F4NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
SMILES: C1=C(C(=CNC1=O)C(F)(F)F)F
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

CAS No.: 1227594-19-5

Cat. No.: VC3128377

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine - 1227594-19-5

Specification

CAS No. 1227594-19-5
Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
IUPAC Name 4-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3F4NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Standard InChI Key QGIWJALLQLOQDN-UHFFFAOYSA-N
SMILES C1=C(C(=CNC1=O)C(F)(F)F)F
Canonical SMILES C1=C(C(=CNC1=O)C(F)(F)F)F

Introduction

Chemical Structure and Identification

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring with strategically positioned functional groups. The molecule contains a fluoro group at the 4-position, a hydroxy group at the 2-position, and a trifluoromethyl group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical behavior and biological activities.

Basic Identification Data

The compound is formally identified by several parameters as presented in Table 1.

Table 1: Identification Parameters of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

ParameterValue
CAS Number1227594-19-5
Molecular FormulaC₆H₃F₄NO
Molecular Weight181.09 g/mol
IUPAC Name4-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
Synonyms4-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

Structural Characteristics

The molecular structure features a pyridine ring with multiple fluorine atoms - one directly attached to the ring at position 4, and three as part of the trifluoromethyl group at position 5. The hydroxy group at position 2 exists in tautomeric equilibrium with the pyridone form, which explains why the compound is also known as 4-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one . This tautomerism is significant for understanding the compound's reactivity patterns.

Physicochemical Properties

The presence of both fluorine atoms and the pyridine ring bestows distinctive physicochemical properties to this compound, making it valuable for various applications.

Physical Properties

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine exhibits specific physical properties that influence its behavior in different environments, as detailed in Table 2.

Table 2: Physicochemical Properties

PropertyValueMethod
XLogP3-AA0.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.6.11
Rotatable Bond Count0Computed by Cactvs 3.4.6.11
Exact Mass181.01507637 DaComputed by PubChem 2.1
Topological Polar Surface Area29.1 ŲComputed by Cactvs 3.4.6.11
Complexity276Computed by Cactvs 3.4.6.11

The compound's relatively low XLogP3-AA value of 0.5 indicates moderate lipophilicity, which facilitates its interaction with biological membranes while maintaining reasonable aqueous solubility . The presence of the trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, facilitating membrane penetration in biological systems.

Chemical Stability and Reactivity

The trifluoromethyl group significantly influences the electron distribution within the pyridine ring, affecting the compound's chemical stability and reactivity. The strong electron-withdrawing nature of this group makes adjacent positions more susceptible to nucleophilic attack while decreasing susceptibility to electrophilic substitution reactions.

Synthesis Methods

The synthesis of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine typically employs specialized approaches to introduce the fluorine-containing substituents.

Vapor-Phase Reactions

Industrial-scale production of this compound frequently utilizes vapor-phase reactions, which offer efficiency and scalability. These synthetic pathways typically require:

  • High temperatures for optimal reaction conditions

  • Transition metal-based catalysts, particularly iron fluoride

  • Specialized handling equipment due to the corrosive nature of fluorinating reagents

The use of robust catalysts and carefully optimized conditions ensures high yield and purity, which are essential for pharmaceutical and agrochemical applications.

Chemical Reactions

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine participates in various chemical reactions that exploit its distinctive structural features.

Nucleophilic Substitution

The fluorine at the 4-position can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the trifluoromethyl group at the 5-position, which activates the 4-position toward nucleophilic attack.

Oxidation and Reduction

The compound can undergo both oxidation and reduction reactions depending on the reagents used:

  • Oxidation: Typically facilitated by reagents such as potassium permanganate

  • Reduction: Often achieved using lithium aluminum hydride or other reducing agents

Hydroxyl Group Reactions

The hydroxyl group at the 2-position can participate in various reactions:

  • Deprotonation with bases like sodium hydride to form the corresponding alkoxide

  • Esterification reactions with carboxylic acids or acid chlorides

  • Etherification reactions with alkyl halides

These transformations provide avenues for creating derivatives with modified properties and potential applications.

Biological Activities

Recent research has revealed significant biological activities for 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine and related compounds.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, showing promise against various pathogens. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets. This characteristic is particularly valuable in the development of new antimicrobial agents to address the growing challenge of antimicrobial resistance.

Anticancer Activities

Derivatives of pyridine containing trifluoromethyl groups have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications as anticancer agents. The specific mechanisms of action may involve:

  • Inhibition of essential enzymes in cancer cell metabolism

  • Interference with cell signaling pathways

  • Induction of apoptosis in cancer cells

Applications in Drug Development

Trifluoromethylpyridine compounds, including 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine, serve as important building blocks in pharmaceutical research.

Pharmaceutical Applications

The compound finds particular utility in the development of pharmaceuticals due to several advantageous characteristics:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Improved binding affinity to target proteins

  • Modulated pKa values, affecting absorption and distribution profiles

These properties make 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine and related compounds valuable scaffolds for medicinal chemistry research, particularly in the development of novel antibiotics and anticancer agents.

Agrochemical Applications

Trifluoromethylpyridine derivatives are important ingredients in the development of various agrochemical compounds . With the global population expanding rapidly, there is increasing demand for effective agrochemicals to maintain crop production while minimizing environmental impact. The unique properties of fluorinated compounds like 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine make them valuable components in:

  • Herbicides with selective activity

  • Fungicides with improved resistance profiles

  • Insecticides targeting specific pest species

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine and its biological activities is crucial for optimizing derivatives for specific applications.

Impact of Fluorine Substitution

The fluorine atom at position 4 and the trifluoromethyl group at position 5 significantly influence the compound's biological activity through several mechanisms:

  • Altered electronic distribution within the pyridine ring

  • Modified hydrogen bonding capabilities

  • Enhanced metabolic stability

  • Increased lipophilicity facilitating membrane penetration

Role of the Hydroxyl Group

The hydroxyl group at position 2 serves as both a hydrogen bond donor and acceptor, potentially forming critical interactions with biological targets. The tautomeric equilibrium between the hydroxy and pyridone forms may also play a role in the compound's biological activity by providing conformational flexibility.

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